

Spectroscopic Data for (1,2-Dimethylpropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1,2-Dimethylpropyl)benzene

Cat. No.: B1294524

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(1,2-Dimethylpropyl)benzene**. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key analytical techniques used to characterize this alkylbenzene. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as an authoritative resource for understanding the molecular structure and properties of **(1,2-Dimethylpropyl)benzene** through spectroscopic analysis.

Introduction

(1,2-Dimethylpropyl)benzene, with the chemical formula $C_{11}H_{16}$ and a molecular weight of approximately 148.25 g/mol, is an aromatic hydrocarbon.^{[1][2][3][4]} Its structure, featuring a benzene ring substituted with a 1,2-dimethylpropyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its 1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared (IR) spectra is crucial for its identification, purity assessment, and understanding its chemical behavior. This guide provides a detailed exploration of these spectroscopic techniques and their application to **(1,2-Dimethylpropyl)benzene**.

Molecular Structure and Isomerism

The systematic name **(1,2-Dimethylpropyl)benzene** precisely describes the connectivity of the atoms. It is important to distinguish it from its isomers, such as (1,1-dimethylpropyl)benzene or neopentylbenzene, as each isomer will exhibit distinct spectroscopic features.

Caption: Molecular structure of **(1,2-Dimethylpropyl)benzene**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Theoretical Basis

The chemical shift (δ) of a proton is influenced by its electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling, observed as signal splitting, provides information about the number of protons on adjacent carbons. [5][6][7]

Predicted ¹H NMR Data for (1,2-Dimethylpropyl)benzene

While an experimental spectrum for **(1,2-Dimethylpropyl)benzene** is not readily available in public databases, a predicted spectrum can be deduced based on the known chemical shifts for similar alkylbenzenes.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons (C_6H_5)	7.1 - 7.3	Multiplet	5H
Benzylic Proton ($CH-Ph$)	2.5 - 2.9	Multiplet	1H
Methine Proton ($CH-(CH_3)_2$)	1.7 - 2.1	Multiplet	1H
Methyl Protons ($CH-CH_3$)	1.2 - 1.4	Doublet	3H
Methyl Protons ($C-(CH_3)_2$)	0.8 - 1.0	Doublet	6H

Interpretation

- Aromatic Region (7.1 - 7.3 ppm): The protons on the benzene ring are deshielded due to the ring current effect and will appear as a complex multiplet.[8][9][10]
- Benzylic Proton (2.5 - 2.9 ppm): The proton attached to the carbon directly bonded to the benzene ring is deshielded by the aromatic ring and will be a multiplet due to coupling with the adjacent methine proton and the methyl protons.
- Alkyl Region (0.8 - 2.1 ppm): The remaining protons of the dimethylpropyl group will appear in the upfield region, with their specific chemical shifts and multiplicities determined by their local electronic environments and neighboring protons.

Caption: Predicted ^1H NMR spectral correlations for **(1,2-Dimethylpropyl)benzene**.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the different carbon environments in a molecule.

Theoretical Basis

Each unique carbon atom in a molecule gives a distinct signal in the ^{13}C NMR spectrum. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom. Aromatic carbons typically resonate in the range of 100-160 ppm, while aliphatic carbons appear at higher field (lower ppm values).[11][12][13][14]

Predicted ^{13}C NMR Data for **(1,2-Dimethylpropyl)benzene**

Based on the structure and typical chemical shifts for alkylbenzenes, the following ^{13}C NMR signals can be predicted:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Quaternary Aromatic Carbon (C-alkyl)	145 - 150
Aromatic CH Carbons	125 - 130
Benzyllic Carbon (CH-Ph)	40 - 45
Methine Carbon (CH-(CH ₃) ₂)	30 - 35
Methyl Carbon (CH-CH ₃)	20 - 25
Methyl Carbons (C-(CH ₃) ₂)	15 - 20

Interpretation

- Aromatic Carbons (125 - 150 ppm): The six carbons of the benzene ring will give rise to several signals in this region. The carbon atom attached to the alkyl group (quaternary) will be the most downfield. Due to the asymmetry of the substituent, all aromatic carbons might be non-equivalent, leading to six distinct signals.
- Aliphatic Carbons (15 - 45 ppm): The five carbons of the 1,2-dimethylpropyl group will appear in the upfield region of the spectrum. The benzylic carbon will be the most deshielded among the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for **(1,2-Dimethylpropyl)benzene**.[\[1\]](#)[\[2\]](#)

Theoretical Basis

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ($M^{+}\cdot$) and various fragment ions. The fragmentation of alkylbenzenes is often characterized by cleavage at the benzylic position.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Expected Fragmentation Pattern

- Molecular Ion ($M^{+}\cdot$): A peak corresponding to the molecular weight of **(1,2-Dimethylpropyl)benzene** ($m/z = 148$) is expected.

- **Benzylic Cleavage:** The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic carbocation. For **(1,2-Dimethylpropyl)benzene**, this would involve the loss of a propyl radical (C_3H_7) to form a fragment at m/z 105, or the loss of an ethyl radical (C_2H_5) to form a fragment at m/z 119. The most stable secondary carbocation is expected to be the dominant fragment. Cleavage can also lead to the formation of a tropylium ion ($C_7H_7^+$) at m/z 91, a very common fragment for alkylbenzenes.[\[16\]](#)
- **Other Fragments:** Further fragmentation of these primary ions can lead to smaller fragments.

m/z	Proposed Fragment	Significance
148	$[C_{11}H_{16}]^+$	Molecular Ion
119	$[C_9H_{11}]^+$	Loss of an ethyl radical
105	$[C_8H_9]^+$	Loss of a propyl radical
91	$[C_7H_7]^+$	Tropylium ion

```
digraph "Mass_Spec_Fragmentation" {
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label=" $[C_{11}H_{16}]^+$  ( $m/z$  148)\nMolecular Ion"];
F1 [label=" $[C_9H_{11}]^+$  ( $m/z$  119)"];
F2 [label=" $[C_8H_9]^+$  ( $m/z$  105)"];
F3 [label=" $[C_7H_7]^+$  ( $m/z$  91)\nTropylium Ion"];

M -> F1 [label="-  $C_2H_5 \cdot$ "];
M -> F2 [label="-  $C_3H_7 \cdot$ "];
F1 -> F3 [label="-  $C_2H_4$ "];
F2 -> F3 [label="-  $CH_4$ "];
}
```

Caption: Plausible mass spectral fragmentation pathway for **(1,2-Dimethylpropyl)benzene**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Theoretical Basis

Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. These absorptions are recorded as a spectrum, providing a fingerprint of the molecule's functional groups. [8][9][19][20]

Characteristic IR Absorptions for (1,2-Dimethylpropyl)benzene

The IR spectrum of an alkylbenzene will show characteristic absorptions for both the aromatic ring and the alkyl substituent.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic C-H Stretch	2850 - 3000	Strong
Aromatic C=C Stretch (in-ring)	1600 - 1585 and 1500 - 1400	Medium
C-H Bending (Alkyl)	1465 - 1370	Medium
C-H Out-of-Plane Bending (Aromatic)	690 - 900	Strong

Interpretation

- C-H Stretching: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a key indicator of an alkylbenzene.[19][20]
- Aromatic C=C Stretching: The characteristic absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.[19][21]

- Out-of-Plane Bending: The pattern of strong absorptions in the 690-900 cm^{-1} region can often provide information about the substitution pattern on the benzene ring. For a monosubstituted benzene, two strong bands are typically observed.[8][19]

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ^1H spectrum using appropriate pulse sequences. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals for ^1H NMR.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
- Ionization: The sample is vaporized and then ionized by a beam of 70 eV electrons in the ion source.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Infrared Spectroscopy (FT-IR)

- Sample Preparation: For a liquid sample like **(1,2-Dimethylpropyl)benzene**, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the sample in the instrument and record the IR spectrum.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

The spectroscopic characterization of **(1,2-Dimethylpropyl)benzene** relies on the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data for this specific compound is not widely disseminated in public repositories, a thorough understanding of the principles of spectroscopic interpretation for alkylbenzenes allows for a reliable prediction of its spectral features. This guide provides the foundational knowledge and expected data to aid researchers in the identification and characterization of **(1,2-Dimethylpropyl)benzene** and related compounds. The methodologies and interpretative strategies outlined herein are fundamental to the broader field of organic structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]
- 2. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]
- 3. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]
- 4. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]
- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting | OpenOChem Learn [learn.openochem.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data for (1,2-Dimethylpropyl)benzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294524#spectroscopic-data-for-1-2-dimethylpropyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com